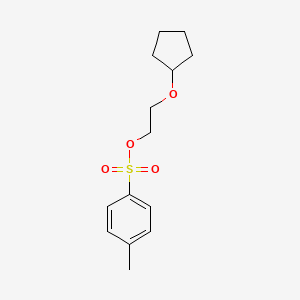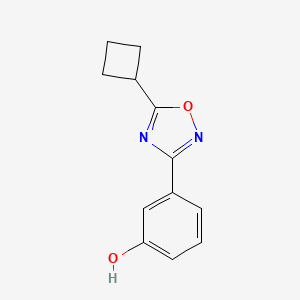
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of amidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration. One common method is the reaction of amidoximes with carboxylic acids in the presence of a dehydrating agent such as N,N’-dimethylacetamide . This one-pot synthesis method allows for the efficient production of 1,2,4-oxadiazoles with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets and pathways. As a ligand, it can bind to metal ions and form complexes, which can then participate in various biochemical reactions. Additionally, its phenol group can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclobutyl group enhances its stability and potential biological activity compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C12H12N2O2/c15-10-6-2-5-9(7-10)11-13-12(16-14-11)8-3-1-4-8/h2,5-8,15H,1,3-4H2 |
Clé InChI |
WLYVPVHRPPUAIM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




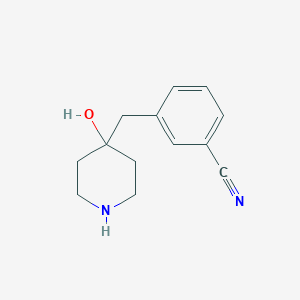
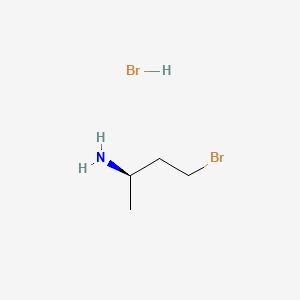
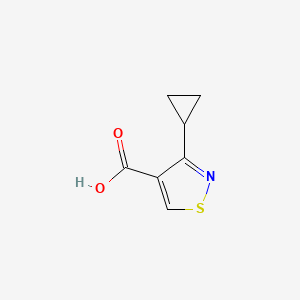
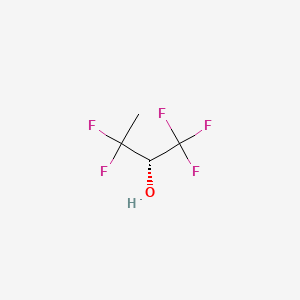
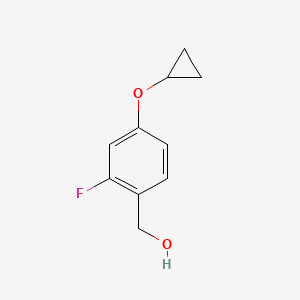
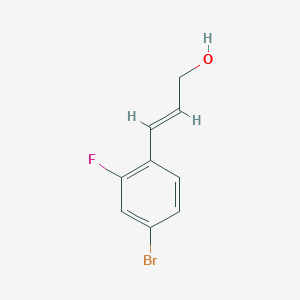
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid](/img/structure/B13564809.png)
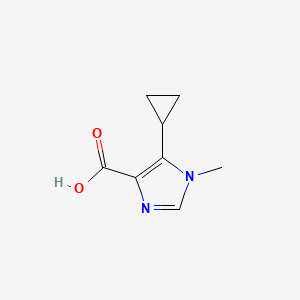
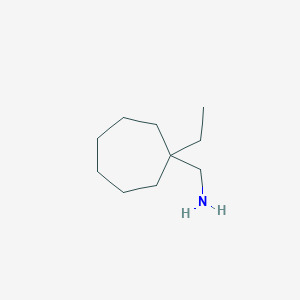
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

